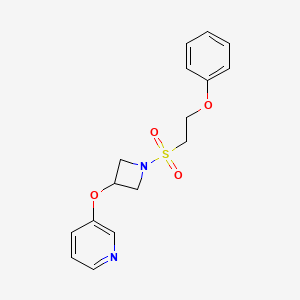

![molecular formula C11H9FO2 B2502464 [5-(2-Fluorophenyl)furan-2-yl]methanol CAS No. 637728-08-6](/img/structure/B2502464.png)

[5-(2-Fluorophenyl)furan-2-yl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

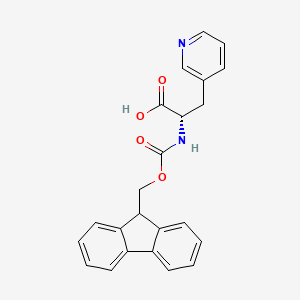

“[5-(2-Fluorophenyl)furan-2-yl]methanol” is a chemical compound with the molecular formula C11H9FO2 . It has a molecular weight of 192.189 . The compound is involved in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

The synthesis of this compound involves the use of 5-hydroxymethylfurfural (HMF) dissolved in anhydrous tetrahydrofuran (THF). The fluoro-Grignard reagent (4-fluorophenyl magnesium bromide) is added to the solution slowly at ice-water bath conditions. The mixture is then stirred for 30 minutes at room temperature. Subsequently, a saturated ammonium chloride solution is added, and the mixture is stirred for another 30 minutes. The solution is later extracted three times with ethyl acetate, and the organic phases are combined. The product is further purified by column chromatography .Molecular Structure Analysis

The molecular structure of “[5-(2-Fluorophenyl)furan-2-yl]methanol” is characterized by the presence of a furan ring attached to a fluorophenyl group and a methanol group . The crystal structure of the compound is monoclinic, with a = 12.0648 (9) Å, b = 8.3896 (5) Å, c = 10.5727 (9) Å, β = 104.204 (8)° .科学的研究の応用

Catalytic Synthesis and Chemical Transformations

- Phosphomolybdic Acid Catalysis : A study demonstrates the utility of phosphomolybdic acid as a highly efficient solid acid catalyst in the synthesis of trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol derivatives through aza-Piancatelli rearrangement. This method offers good yields, high selectivity, and short reaction times (B. Reddy et al., 2012).

- Aza-Piancatelli Rearrangement/Michael Reaction : Another application involves the use of In(OTf)3 to catalyze tandem aza-Piancatelli rearrangement/Michael reaction, transforming furan-2-yl(phenyl)methanol derivatives to 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This process is characterized by good yields, high selectivity, and low catalyst loading (B. Reddy et al., 2012).

Enzymatic Oxidation

- Enzyme-catalyzed Oxidation : An innovative enzymatic process has been discovered for the oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA), a valuable biobased chemical, using a FAD-dependent enzyme. This enzymatic process efficiently converts [5-(hydroxymethyl)furan-2-yl]methanol to FDCA, which is crucial for producing biodegradable plastics (W. Dijkman et al., 2014).

Reductive Amination

- Biobased HMF Derivatives : Research into reductive amination of 5-(hydroxymethyl)furfural (HMF) has developed a simple method for converting HMF to (5-alkyl- and 5-arylaminomethyl-furan-2-yl)methanol. This process highlights the potential of HMF as a renewable building block for various derivatives, offering high yields and minimal purification requirements (A. Cukalovic & C. Stevens, 2010).

Chemoenzymatic Synthesis

- Asymmetric Acylation : The chemoenzymatic synthesis of furan-based alcohols through lipase-catalyzed asymmetric acylation has been explored, demonstrating the potential of enzymatic reactions in creating enantiomerically enriched substances. This method has shown promise for preparing various furan-based compounds with high enantioselectivity (P. Hara et al., 2013).

作用機序

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

特性

IUPAC Name |

[5-(2-fluorophenyl)furan-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO2/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-6,13H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBAYIDPCJTCMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)CO)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(2-Fluorophenyl)furan-2-yl]methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

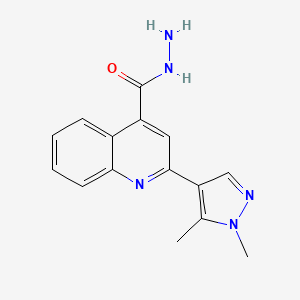

![N-(3-acetamidophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2502381.png)

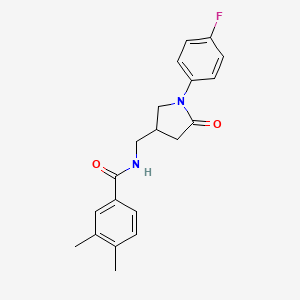

![2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2502384.png)

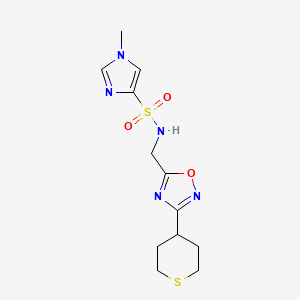

![5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502390.png)

![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2502394.png)

![N1-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine](/img/structure/B2502397.png)

![3-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2502398.png)

![3-[(2-chlorophenyl)methyl]-4-oxo-N-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2502402.png)

![[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/no-structure.png)